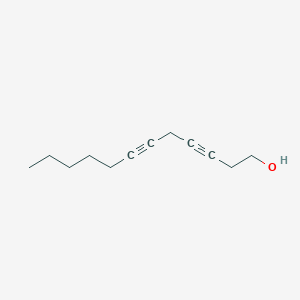
3,6-Dodecadiyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dodecadiyn-1-ol is an organic compound belonging to the class of fatty alcohols. It consists of a twelve-carbon chain with two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 1st position. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadiyn-1-ol typically involves multi-step reactions starting from readily available materials. One common method includes the use of alkyne coupling reactions, where the triple bonds are introduced through the coupling of appropriate alkyne precursors. The hydroxyl group can be introduced through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dodecadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
3,6-Dodecadiyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dodecadiyn-1-ol involves its interaction with molecular targets through its hydroxyl group and triple bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparación Con Compuestos Similares
3,6-Dodecadiyn-1-ol can be compared with other similar compounds such as:
3,6-Dodecadien-1-ol: Similar structure but with double bonds instead of triple bonds.
1-Dodecanol: A saturated fatty alcohol with no triple or double bonds.
3,6-Dodecadien-1-ol: Another isomer with different positions of double bonds.
The uniqueness of this compound lies in its triple bonds, which impart distinct chemical reactivity and properties compared to its analogs .
Propiedades
Número CAS |
65090-68-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
dodeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8,11-12H2,1H3 |
Clave InChI |
ZPRFQUBWBYXKQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


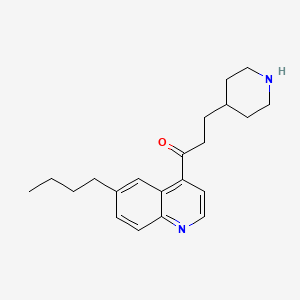
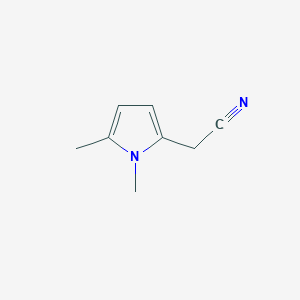

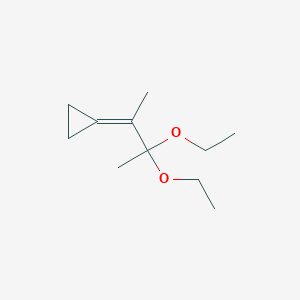
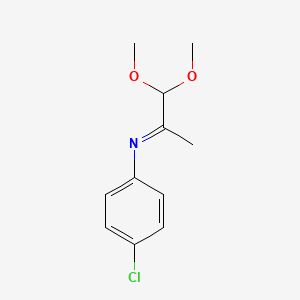
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
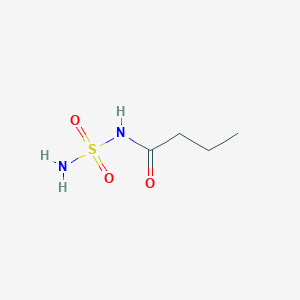
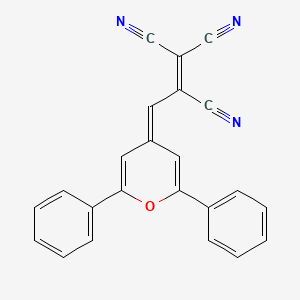
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)

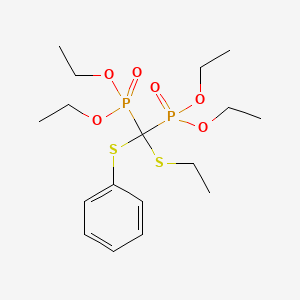

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)

